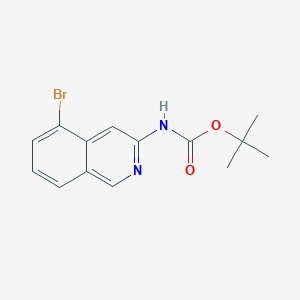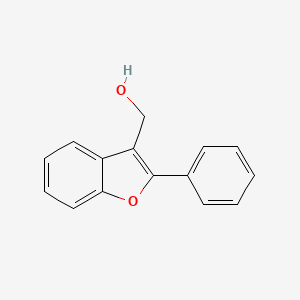
4-(Trifluoromethyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The trifluoromethyl group (-CF3) attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at elevated temperatures . This reaction yields the desired trifluoromethyl-substituted pyrimidine derivative.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)pyrimidin-5-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
4-(Trifluoromethyl)pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to active sites of enzymes and receptors, thereby modulating their activity. Molecular docking studies have shown that the compound can fit well into the hydrophobic pockets of certain proteins, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another trifluoromethyl-substituted compound with different biological activities.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds share similar structural features but may have different functional groups attached to the pyrimidine ring.
Uniqueness
4-(Trifluoromethyl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H3F3N2O |
|---|---|
Molecular Weight |
164.09 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(11)1-9-2-10-4/h1-2,11H |
InChI Key |
CXUFHRBHKWXZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)




![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)

![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)

